Cas no 89516-07-4 (4,7-Methano-1H-inden-5-amine, octahydro-N,N-bis(phenylmethyl)-)

4,7-Methano-1H-inden-5-amine, octahydro-N,N-bis(phenylmethyl)- structure
89516-07-4 structure
Product Name:4,7-Methano-1H-inden-5-amine, octahydro-N,N-bis(phenylmethyl)-
CAS No:89516-07-4
MF:C24H29N
MW:331.493766546249
CID:598061
PubChem ID:13186808
Update Time:2025-04-19

4,7-Methano-1H-inden-5-amine, octahydro-N,N-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-inden-5-amine, octahydro-N,N-bis(phenylmethyl)-
    • 89516-07-4
    • DTXSID90525858
    • N,N-Dibenzyloctahydro-1H-4,7-methanoinden-5-amine
    • Inchi: 1S/C24H29N/c1-3-8-18(9-4-1)16-25(17-19-10-5-2-6-11-19)24-15-20-14-23(24)22-13-7-12-21(20)22/h1-6,8-11,20-24H,7,12-17H2
    • InChI Key: DRGADCVZCGKBOZ-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)C1CC2CC1C1CCCC12

Computed Properties

  • Exact Mass: 331.229999929g/mol
  • Monoisotopic Mass: 331.229999929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 3.2Ų
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